Tetrakis(trimethylsiloxy)silane

Catalog No.
S1896283
CAS No.
3555-47-3
M.F
C12H36O4Si5
M. Wt
384.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(trimethylsiloxy)silane

CAS Number

3555-47-3

Product Name

Tetrakis(trimethylsiloxy)silane

IUPAC Name

tetrakis(trimethylsilyl) silicate

Molecular Formula

C12H36O4Si5

Molecular Weight

384.84 g/mol

InChI

InChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3

InChI Key

VNRWTCZXQWOWIG-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Derivatization Agent for Organic Functional Groups

TTMS acts as a powerful derivatization agent for hydroxyl (OH) groups in organic molecules. The reaction between TTMS and an alcohol (ROH) replaces the OH group with a trimethylsilyl (TMS) group, forming a trimethylsilyloxy (OTMS) derivative (). This derivatization offers several advantages:

  • Increased Volatility: TMS groups are bulky and hydrophobic, making the derivatized molecule more volatile. This facilitates analysis using techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) ().
  • Protection of Hydroxyl Groups: The TMS group acts as a protecting group, preventing unwanted reactions at the hydroxyl group during further synthetic manipulations ().
  • Improved Chromatographic Behavior: TMS derivatives often exhibit better chromatographic behavior, leading to sharper peaks and easier identification in chromatography techniques.

Silylation of Surfaces

TTMS can be used to silylate various surfaces, introducing a silicon-based layer with tailored properties. This silylation process modifies the surface chemistry, impacting characteristics like:

  • Wettability: Silylation can render surfaces hydrophobic (water-repelling) or hydrophilic (water-attracting) depending on the specific silylating agent used ().
  • Adhesion: Silylation can improve adhesion between different materials by creating compatible surface functionalities.
  • Biocompatibility: Silylation can modify the surface properties to enhance biocompatibility for applications like biosensors and implants.

For instance, silylation with TTMS can create hydrophobic coatings on glass surfaces, which finds applications in microfluidics and lab-on-a-chip devices ().

Synthesis of Silicon-Based Materials

TTMS serves as a precursor for the synthesis of various silicon-based materials. Upon controlled hydrolysis and condensation reactions, TTMS can be transformed into:

  • Silicon Dioxide (SiO2): This versatile material finds applications in optics, electronics, and catalysis due to its excellent insulating properties and chemical stability ().
  • Silicate Networks: By reacting TTMS with other precursors, complex silicate networks with tailored structures and functionalities can be obtained for research in areas like photocatalysis and drug delivery ().

Tetrakis(trimethylsiloxy)silane is an organosilicon compound with the chemical formula (Me3Si)4Si(\text{Me}_3\text{Si})_4\text{Si}, where Me represents the methyl group (CH3\text{CH}_3). This compound appears as a colorless liquid and has a melting point of approximately -60 °C and a boiling point ranging from 103 to 106 °C under reduced pressure. It is characterized by tetrahedral molecular symmetry, similar to elemental silicon, and is notable for having silicon atoms bonded to four other silicon atoms .

TTMS is flammable and can irritate skin, eyes, and respiratory system. Exposure to high concentrations can cause respiratory problems []. Always handle TTMS with proper personal protective equipment (PPE) in a well-ventilated fume hood following recommended safety protocols [].

Note:

  • This analysis focuses on scientific research aspects of TTMS.
  • Information on mechanism of action is not available for TTMS in the context of scientific research.

  • Synthesis Reaction: It is synthesized through the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of lithium:
    4Me3SiCl+SiCl4+8Li(Me3Si)4Si+8LiCl4\text{Me}_3\text{SiCl}+\text{SiCl}_4+8\text{Li}\rightarrow (\text{Me}_3\text{Si})_4\text{Si}+8\text{LiCl}
  • Formation of Organolithium Compounds: It can react with methyl lithium to form tris(trimethylsilyl)silyl lithium:
    (Me3Si)4Si+MeLi(Me3Si)3SiLi+Me4Si(\text{Me}_3\text{Si})_4\text{Si}+\text{MeLi}\rightarrow (\text{Me}_3\text{Si})_3\text{SiLi}+\text{Me}_4\text{Si}
    This reaction highlights its utility in synthesizing organolithium reagents, which are valuable in organic synthesis .

The primary method for synthesizing tetrakis(trimethylsiloxy)silane involves the reaction of trimethylsilyl chloride and silicon tetrachloride with lithium. This process requires careful control of conditions to ensure high yields and purity. The use of inert atmospheres during synthesis is recommended to prevent unwanted reactions with moisture or oxygen .

Tetrakis(trimethylsiloxy)silane is widely used in various applications, including:

  • Nanostructured Polymer Films: It serves as a precursor for creating nanostructured organosilicon polymer films through plasma-enhanced chemical vapor deposition (PECVD) techniques.
  • Low Dielectric Constant Films: When combined with cyclohexane, it can be used to synthesize low dielectric constant silicon-carbon-oxygen-hydrogen films, which are important in microelectronics .

Tetrakis(trimethylsiloxy)silane shares similarities with several other organosilicon compounds. Here are some notable comparisons:

Compound NameFormulaKey Features
Tris(trimethylsilyl)silyl lithium(Me3Si)3SiLi(\text{Me}_3\text{Si})_3\text{SiLi}Derived from tetrakis(trimethylsiloxy)silane; useful in organic synthesis.
Hexamethyldisiloxane(Me3Si)2O(\text{Me}_3\text{Si})_2\text{O}Commonly used as a silicone oil; less reactive than tetrakis(trimethylsiloxy)silane.
TrimethylsiloxytriethoxysilaneC9H24O4Si\text{C}_9\text{H}_{24}\text{O}_4\text{Si}Used in coatings; has different functional groups affecting reactivity.
Tetrakis(trimethylsilyl)silane(Me3Si)4Si(\text{Me}_3\text{Si})_4\text{Si}Similar structure but lacks the siloxy groups; more reactive towards nucleophiles.

Tetrakis(trimethylsiloxy)silane's unique structure, featuring multiple silicon-silicon bonds and siloxy groups, distinguishes it from these compounds, making it particularly valuable in specialized applications such as advanced materials and nanotechnology .

UNII

55L9T9A11I

GHS Hazard Statements

Aggregated GHS information provided by 284 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 59 of 284 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 225 of 284 companies with hazard statement code(s):;
H315 (90.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.07 mmHg

Pictograms

Irritant

Irritant

Other CAS

3555-47-3

Wikipedia

Tetrakis(trimethylsiloxy)silane

General Manufacturing Information

Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis[(trimethylsilyl)oxy]-: ACTIVE

Dates

Modify: 2023-08-16

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